molecular formula C16H17NO2 B8584593 N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide

N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide

Cat. No.: B8584593
M. Wt: 255.31 g/mol
InChI Key: WHWVXXWIQYGZEX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an ethyl group at the para position and another phenyl ring substituted with a hydroxyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-ethyl aniline with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-ethyl aniline and the acyl chloride group of 4-hydroxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-phenyl)-2-(4-hydroxy-phenyl)-acetamide
  • N-(4-Ethyl-phenyl)-2-(4-methoxy-phenyl)-acetamide
  • N-(4-Ethyl-phenyl)-2-(4-chloro-phenyl)-acetamide

Uniqueness

N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl rings. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H17NO2/c1-2-12-3-7-14(8-4-12)17-16(19)11-13-5-9-15(18)10-6-13/h3-10,18H,2,11H2,1H3,(H,17,19)

InChI Key

WHWVXXWIQYGZEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxyphenyl acetic acid (1.55 g, 10.2 mmol), 4-ethyl-phenylamine (1.28 ml, 10.3 mmol), TBTU (4.82 g, 15 mmol), and NMM (8.79 ml, 80 mmol) are stirred in DMF (30 ml) at rt for 5 h. The reaction mixture is taken up in AcOEt (0.2 L), washed with H2O (40 ml, 2×) and brine (40 ml, 2×), dried (Na2SO4), concentrated under reduced pressure, and flash chromatographed (silica gel, 3.5×25 cm, AcOEt/hexane=1:2→2:3) giving the title compound of Stage 16.1 as a colorless solid (1.68 g, 6.59 mmol; 66%) M+H=256.1; 1H-NMR (400 MHz, DMSO-d6): 10.0/9.24 (s/s, 1H, NH/OH), 7.46 (d, 8.5 Hz, 2H, phenyl), 7.09 (d, 8.5 Hz, 4H, phenyl), 6.66 (d, 8.5 Hz, 2H, phenyl), 3.47 (s, 2H, aryl-CH2), 2.53 (qu, 7.5 Hz, 2H, CH2), 1.13 (t, 7.5 Hz, 3H, CH3); R. (AcOEt/hexane=1:1): 0.66; m.p. =146-148° C.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
4.82 g
Type
reactant
Reaction Step One
Name
Quantity
8.79 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 L
Type
solvent
Reaction Step Two

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